molecular formula C9H13N3O4 B12070925 2'-Deoxycytidine-5',5''-d2

2'-Deoxycytidine-5',5''-d2

Cat. No.: B12070925
M. Wt: 229.23 g/mol
InChI Key: CKTSBUTUHBMZGZ-YNJVSGIFSA-N
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Description

2’-Deoxycytidine-5’,5’‘-d2 is a deuterated form of 2’-deoxycytidine, a nucleoside analog. It is often used as an internal standard in various biochemical assays due to its stable isotope labeling. The compound has a molecular formula of C₉H₁₁D₂N₃O₄ and a molecular weight of 229.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxycytidine-5’,5’‘-d2 involves the incorporation of deuterium atoms into the 2’-deoxycytidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated water (D₂O) in the presence of a suitable catalyst to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of 2’-Deoxycytidine-5’,5’'-d2 typically involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxycytidine-5’,5’'-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include various deoxyuridine and cytosine analogs, which are useful in biochemical and pharmaceutical research .

Mechanism of Action

The mechanism of action of 2’-Deoxycytidine-5’,5’'-d2 involves its incorporation into DNA during replication. The deuterium atoms provide stability and allow for precise tracking of the compound within biological systems. This enables researchers to study the effects of nucleoside analogs on DNA synthesis and repair pathways. The compound targets enzymes involved in nucleotide metabolism, such as DNA polymerases and deoxycytidine kinase .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

229.23 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i4D2

InChI Key

CKTSBUTUHBMZGZ-YNJVSGIFSA-N

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Origin of Product

United States

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